2-tert-butyl-6-Methyl-1H-indole
Overview
Description
2-tert-butyl-6-Methyl-1H-indole is a chemical compound with the molecular formula C13H17N and a molecular weight of 187.28 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-tert-butyl-6-Methyl-1H-indole involves the reaction of N-o-Tolylpivalamide with n-butyllithium in dry THF .Molecular Structure Analysis
The molecular structure of 2-tert-butyl-6-Methyl-1H-indole is based on the molecular formula C13H17N . The structure is well-defined, and the substance is identified by its EC number and CAS number .Physical And Chemical Properties Analysis
2-tert-butyl-6-Methyl-1H-indole is a solid substance . It has a molecular weight of 187.28 and a molecular formula of C13H17N .Scientific Research Applications
Biologically Active Compounds
- Scientific Field : Biochemistry and Pharmacology
- Summary of Application : Indole derivatives have been used as biologically active compounds for the treatment of various health disorders, including cancer, microbial infections, and other types of disorders in the human body .
- Methods of Application : The specific methods of application can vary widely depending on the specific health disorder being treated. Typically, these compounds are administered as part of a pharmaceutical formulation, in a manner appropriate for the treatment of the specific condition .
- Results or Outcomes : Indole derivatives, both natural and synthetic, have shown various biologically vital properties. They have attracted increasing attention in recent years due to their potential therapeutic effects .
Synthesis of Novel Compounds
- Scientific Field : Organic Chemistry
- Summary of Application : The introduction of a tert-butyl group into [1,2,4]triazino [5,6-b]indole and indolo [2,3-b]quinoxaline systems has led to the synthesis of a series of structurally novel compounds .
- Methods of Application : The tert-butyl group was introduced into these systems by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
- Results or Outcomes : This research resulted in the synthesis of a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .
Anti-Cancer Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Indole derivatives, specifically 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, have been designed and synthesized as novel anti-cancer agents .
- Methods of Application : These compounds were synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
Repellent for Arthropods
- Scientific Field : Entomology
- Summary of Application : 2-tert-Butylindole can be used to assess repellent quality of organic materials to repel arthropods .
- Methods of Application : The specific methods of application can vary widely depending on the specific use case. Typically, these compounds are applied to the materials that need to be protected from arthropods .
- Results or Outcomes : The effectiveness of the repellent can be assessed based on the reduction in arthropod activity or presence .
Antiviral Agents
- Scientific Field : Virology
- Summary of Application : Indole derivatives, specifically 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
- Methods of Application : These compounds were prepared and tested for their antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Synthesis of Novel Compounds
- Scientific Field : Organic Chemistry
- Summary of Application : tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized from commercially available starting material using inexpensive reagents via efficient and selective protocol .
- Methods of Application : The specific methods of application can vary widely depending on the specific use case. Typically, these compounds are synthesized in a laboratory setting .
- Results or Outcomes : This research resulted in the synthesis of a series of structurally novel compounds .
Safety And Hazards
properties
IUPAC Name |
2-tert-butyl-6-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-5-6-10-8-12(13(2,3)4)14-11(10)7-9/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMVKXJAUKMBIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-6-Methyl-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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